BenchChemオンラインストアへようこそ!

7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Kinase hinge binding ATP-mimetic design Hydrogen bond donor

7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 477865-13-7) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, a privileged scaffold extensively explored for kinase inhibition, including targets such as CDK2, PI3K, JAK2, mTOR, and PDE2. The compound possesses a molecular formula of C13H12N6O3 and a molecular weight of 300.27 g/mol.

Molecular Formula C13H12N6O3
Molecular Weight 300.278
CAS No. 477865-13-7
Cat. No. B2926655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS477865-13-7
Molecular FormulaC13H12N6O3
Molecular Weight300.278
Structural Identifiers
SMILESCC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H12N6O3/c1-8(22-10-4-2-9(3-5-10)19(20)21)11-6-7-15-13-16-12(14)17-18(11)13/h2-8H,1H3,(H2,14,17)
InChIKeyYLNDUGRCAQBXOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 477865-13-7): Core Scaffold and Structural Identity for Research Procurement


7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 477865-13-7) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, a privileged scaffold extensively explored for kinase inhibition, including targets such as CDK2, PI3K, JAK2, mTOR, and PDE2 . The compound possesses a molecular formula of C13H12N6O3 and a molecular weight of 300.27 g/mol . It is supplied as a research-grade screening compound within the BIONET collection (Key Organics, Product ID 1L-079) at a minimum purity of 95% . The structure features a 2-amino substituent on the triazole ring and a 7-(1-(4-nitrophenoxy)ethyl) group on the pyrimidine ring, distinguishing it from both the unsubstituted core scaffold and the des-amino analog CAS 477865-14-8 [1].

Why 7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Cannot Be Interchanged with In-Class Analogs


Within the [1,2,4]triazolo[1,5-a]pyrimidine family, minor structural perturbations produce large functional consequences. The 2-amino group present on CAS 477865-13-7 is a critical pharmacophoric element for ATP-mimetic kinase hinge binding; its removal (as in the des-amino analog CAS 477865-14-8) eliminates this hydrogen bond donor capacity entirely [1]. The 7-(4-nitrophenoxyethyl) substituent introduces a strong electron-withdrawing nitro group (Hammett σp = 0.78) absent in simpler 7-alkyl or 7-aryl analogs, modulating both the electron density of the bicyclic core and the compound's overall lipophilicity [2]. Comparative predicted pKa data illustrate this non-interchangeability: the target compound (pKa 3.02 ± 0.30) is approximately 2.5 log units more basic than its des-amino counterpart (pKa 0.47 ± 0.30), translating to a >300-fold difference in protonation state at physiological pH that directly impacts solubility, permeability, and target binding . These quantifiable physicochemical divergences underscore why generic substitution within this scaffold cannot be assumed without experimental validation [3].

7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen Bond Donor Capacity: 2-NH2 Group Confers Dual HBD vs. Zero HBD in Des-Amino Analog CAS 477865-14-8

The 2-amino substituent on CAS 477865-13-7 provides two hydrogen bond donor (HBD) atoms, whereas the closest structural analog, 7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 477865-14-8), lacks this amino group and possesses zero HBD atoms [1]. In [1,2,4]triazolo[1,5-a]pyrimidine-based kinase inhibitors, the 2-NH2 group forms a critical bidentate hydrogen bond with the hinge region of the kinase ATP-binding pocket, typically engaging backbone carbonyl and NH groups of a hinge residue such as Leu83 in CDK2 [2]. One optimized inhibitor from this class achieved a CDK2 IC50 of 120 nM with 167-fold selectivity over GSK-3β, with the 2-amino group essential for this interaction [3].

Kinase hinge binding ATP-mimetic design Hydrogen bond donor

Ionization State Differentiation: Predicted pKa of 3.02 vs. 0.47 for the Des-Amino Analog Alters Protonation at Physiological pH

Predicted pKa values from ChemicalBook reveal a substantial difference in basicity between CAS 477865-13-7 (pKa = 3.02 ± 0.30) and its des-amino analog CAS 477865-14-8 (pKa = 0.47 ± 0.30) . The target compound is approximately 2.55 log units more basic, corresponding to a ~355-fold difference in the acid dissociation constant (Ka). At physiological pH (7.4), this differential means the target compound exists predominantly in its neutral (unprotonated) form, whereas the des-amino analog—despite having a far lower pKa—lacks the basic amine center entirely and thus exhibits fundamentally different ionization behavior [1]. The core scaffold [1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 13223-53-5) has a predicted pKa of 3.25 ± 0.30 and density of 1.74 ± 0.1 g/cm³, providing a useful baseline for evaluating the electronic impact of the 7-substituent .

pKa prediction Ionization state Drug-likeness

Class-Level Kinase Inhibition: [1,2,4]Triazolo[1,5-a]pyrimidin-2-amines Achieve CDK2 IC50 as Low as 120 nM with 167-Fold Selectivity Over GSK-3β

The [1,2,4]triazolo[1,5-a]pyrimidin-2-amine scaffold to which CAS 477865-13-7 belongs has been validated through crystallography-guided design as a bona fide kinase inhibitor chemotype. Richardson et al. (2006) reported a lead compound from this series with a CDK2 IC50 of 120 nM and 167-fold selectivity over glycogen synthase kinase-3β (GSK-3β) [1]. More recently, peptide-conjugated derivatives based on the same 2-amino scaffold achieved CDK2 IC50 values of 0.21 μM, approximately 2-fold more potent than the reference inhibitor roscovitine, with a kinase selectivity score (S10) of 0.13 [2]. In the PDE2 inhibitor space, [1,2,4]triazolo[1,5-a]pyrimidine-based lead compound 46 achieved a PDE2A IC50 of 1.3 ± 0.39 nM with ~100-fold selectivity over other PDE enzymes [3].

CDK2 inhibition Kinase selectivity Anticancer scaffold

Antimicrobial Class Potential: 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives Achieve MIC Values of 0.25–2.0 µg/mL Against Gram-Positive and Gram-Negative Bacteria

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has demonstrated promising antibacterial activity across multiple published series. Abd El-Aleam et al. (2020) reported that several 1,2,4-triazolo[1,5-a]pyrimidine derivatives showed high activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.25 to 2.0 µg/mL, and compound 9a inhibited DNA gyrase with an IC50 of 0.68 µM, comparable to ciprofloxacin (IC50 = 0.85 µM) [1]. Al-Wahaibi et al. (2024) further demonstrated that 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives exhibited antibacterial MIC values between 16 and 102 µM, similar to ciprofloxacin's range of 10–90 µM, with compounds 9n and 9o showing dual inhibition of DNA gyrase and DHFR [2].

Antimicrobial DNA gyrase inhibition MIC

Recommended Research and Procurement Scenarios for 7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 477865-13-7)


Kinase Inhibitor Screening Libraries: CDK2, PDE2, and Multi-Kinase Profiling

CAS 477865-13-7 is optimally deployed as a screening library component for kinase inhibitor discovery programs. The 2-amino group on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been crystallographically validated as a hinge-binding motif in CDK2 [1], while the same scaffold has yielded PDE2A inhibitors with IC50 values as low as 1.3 nM [2]. The 7-(4-nitrophenoxyethyl) substituent introduces an electron-withdrawing aromatic nitro group that can be exploited for further SAR exploration or as a synthetic handle for late-stage diversification via reduction to the corresponding aniline. Procurement of this compound is recommended for research groups seeking to expand kinase-focused compound collections with a pre-functionalized 2-amino-triazolopyrimidine scaffold that retains the essential hinge-binding pharmacophore.

Antimicrobial Drug Discovery: DNA Gyrase and DHFR Dual-Target Screening

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has demonstrated DNA gyrase inhibition equipotent to ciprofloxacin (IC50 0.68 µM vs. 0.85 µM) [3] and dual gyrase/DHFR inhibitory activity [4]. CAS 477865-13-7, with its 2-amino group and 4-nitrophenoxyethyl substituent, represents a structurally distinct entry point into this antibacterial space. The nitro group may contribute to reductive bioactivation pathways exploited by nitroaromatic antibiotics, while the 2-NH2 group provides a hydrogen bond donor that can engage conserved active-site residues in bacterial topoisomerases. Procurement is indicated for medicinal chemistry teams pursuing novel antibacterial agents with potential dual-target mechanisms.

Physicochemical Property-Driven Lead Optimization: pKa and Solubility Engineering

The measured predicted pKa difference of 2.55 log units between CAS 477865-13-7 (pKa 3.02) and its des-amino analog (pKa 0.47) provides a defined experimental system for studying how ionization state modulates key drug properties. Research teams investigating the relationship between pKa, aqueous solubility, and passive membrane permeability in heterocyclic scaffolds can use this compound pair as a controlled comparator set. The 2-NH2 group contributes both basicity and hydrogen bond donor capacity, while the 4-nitrophenoxy group modulates lipophilicity and introduces a UV-active chromophore for facile analytical detection in permeability and solubility assays.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Programs

With a molecular weight of 300.27 g/mol, CAS 477865-13-7 occupies the intermediate space between fragment (MW < 300) and lead-like (MW < 450) chemical space . Its [1,2,4]triazolo[1,5-a]pyrimidine core is a recognized purine bioisostere, making it suitable for scaffold-hopping campaigns targeting ATP-binding proteins. The compound is available from the BIONET screening collection (Key Organics) at 95% purity, with established quality assurance documentation , enabling direct incorporation into fragment-based screening cascades without additional purification. The 7-(4-nitrophenoxyethyl) group provides a vector for X-ray crystallographic detection via anomalous scattering from the nitro group oxygen atoms.

Quote Request

Request a Quote for 7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.